2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide
Description
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide is a pyrimidinone derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a pyrazolyl substituent at the pyrimidinone C2 position, a phenyl group at C4, and an acetamide moiety linked to a para-nitrophenyl group.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O4/c1-15-12-16(2)28(26-15)23-25-20(17-6-4-3-5-7-17)13-22(31)27(23)14-21(30)24-18-8-10-19(11-9-18)29(32)33/h3-13H,14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFXRXCRAPJDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole and pyrimidine derivatives. The key steps include:
- Formation of the Pyrazole Ring : The initial step often involves the condensation of 3,5-dimethylpyrazole with appropriate carbonyl compounds.
- Pyrimidine Derivative Formation : Subsequent reactions lead to the formation of the 1,6-dihydropyrimidine framework.
- Acetamide Functionalization : The final step includes the introduction of the acetamide group, which is critical for enhancing biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of dihydropyrimidines have shown cytotoxic effects against several human cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (colon carcinoma) | 6.2 |
| Compound B | T47D (breast cancer) | 27.3 |
| Compound C | A549 (lung cancer) | 43.4 |
These findings suggest that the target compound may also possess similar anticancer properties due to its structural analogies with known active compounds .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been investigated through various assays. It has shown effectiveness against a range of pathogenic bacteria, indicating a promising role in treating infections:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Inactive |
These results highlight the need for further exploration into its mechanism of action and efficacy in clinical settings .
Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The target compound's structure suggests it may interact similarly, potentially providing relief in inflammatory conditions such as arthritis and other chronic diseases .
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Anticancer Efficacy : In vitro studies demonstrated that a derivative exhibited selective cytotoxicity against breast and colon cancer cells while sparing normal cells.
- Antimicrobial Screening : A series of derivatives were tested against common pathogens; results indicated a spectrum of activity with some derivatives outperforming standard antibiotics.
- Inflammation Models : Animal models showed that administration of similar compounds resulted in reduced inflammation markers and improved clinical scores in induced arthritis models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The compound shares structural homology with derivatives reported in recent literature. For instance, 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide () differs in two key aspects:
Pyrimidinone Substitution: The target compound has a phenyl group at C4, while the analogue features 5-ethyl and 4-methyl groups, altering steric bulk and lipophilicity.
Acetamide Substituent : The target’s 4-nitrophenyl group contrasts with the analogue’s 4-trifluoromethylphenyl , impacting electron-withdrawing effects and hydrogen-bonding capacity .
Functional Group Impact on Properties
*Theoretical values based on substituent contributions.
Research Findings and Implications
Substituent Effects on Bioactivity
- Nitro Group vs. Trifluoromethyl : The nitro group’s stronger electron-withdrawing nature may enhance binding to electrophilic pockets in enzymes (e.g., kinases), whereas the CF₃ group offers metabolic resistance due to fluorine’s inertness .
- C4 Substitution : The phenyl group in the target compound likely increases π-π stacking interactions in hydrophobic protein domains, whereas ethyl/methyl groups in the analogue may improve solubility but reduce target affinity .
Crystallographic Considerations
Crystallization behavior of such compounds is influenced by hydrogen-bonding networks. Tools like SHELX have been pivotal in resolving such structures, as noted in crystallographic studies ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
